4-(Furan-2-YL)-2-hydroxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(furan-2-yl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHDLVIXXOTNEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688506 | |
| Record name | 4-(Furan-2-yl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261952-89-9 | |
| Record name | 4-(Furan-2-yl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Furan 2 Yl 2 Hydroxybenzoic Acid and Its Analogues
Direct Synthesis Approaches
Direct synthesis focuses on creating the fundamental carbon skeleton of 4-(furan-2-yl)-2-hydroxybenzoic acid by forming a direct bond between the furan (B31954) and benzene (B151609) rings.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing carbon-carbon bonds between aromatic rings. nih.gov This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. libretexts.org For the synthesis of this compound, a viable pathway is the reaction between a furan-2-boronic acid or its ester derivative and a halogenated 2-hydroxybenzoic acid.
The key components for this reaction are:
Organoboron Compound: Furan-2-boronic acid or its pinacol (B44631) ester, 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. nih.govambeed.com Boronic acid derivatives are generally stable, non-toxic, and straightforward to prepare. libretexts.org
Organohalide: A suitable starting material is a 4-halo-2-hydroxybenzoic acid derivative, such as 2-hydroxy-4-iodobenzoic acid or its corresponding ester. sigmaaldrich.comboronmolecular.com
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst for these transformations. nih.govnih.gov
Base: An inorganic base is required for the catalytic cycle. Potassium phosphate (B84403) (K₃PO₄) or sodium carbonate (Na₂CO₃) are effective choices. nih.govnih.gov
Solvent: Anhydrous solvents such as dimethylformamide (DMF) or toluene (B28343) are typically used.
The reaction proceeds via a catalytic cycle involving oxidative addition of the organohalide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. If an ester of 2-hydroxy-4-iodobenzoic acid is used, a subsequent hydrolysis step is necessary to obtain the final carboxylic acid.
Table 1: Representative Components for Suzuki-Miyaura Synthesis
| Component | Example Reagent | Role |
|---|---|---|
| Organoboron | Furan-2-boronic acid pinacol ester | Source of furan ring |
| Organohalide | Methyl 2-hydroxy-4-iodobenzoate | Source of substituted benzene ring |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Facilitates C-C bond formation |
| Base | Potassium Phosphate (K₃PO₄) | Activates the organoboron species |
| Solvent | Dimethylformamide (DMF) | Reaction medium |
Condensation Reactions with Furan Derivatives
Condensation reactions provide an alternative route for linking furan and benzene moieties. Acid-catalyzed condensation reactions, in particular, can be employed. researchgate.net A potential strategy involves the reaction of furfural (B47365) with a highly activated benzoic acid derivative, such as 2,4-dihydroxybenzoic acid (β-resorcylic acid). youtube.comgoogle.com
In this type of reaction, the furan ring, activated by an aldehyde group, can react with the electron-rich phenol (B47542) ring under acidic conditions, typically using a catalyst like sulfuric acid (H₂SO₄). researchgate.net The reaction involves an electrophilic attack on the activated benzene ring. However, this method may lead to challenges in controlling regioselectivity and potential oligomerization. pharmaguideline.com
Hydrolytic Pathways for Carboxylic Acid Formation
In many synthetic strategies, particularly those employing protecting groups or starting from esterified precursors (as is common in Suzuki-Miyaura coupling), the final step is the conversion of an ester to a carboxylic acid. organic-chemistry.org This is achieved through hydrolysis, which can be catalyzed by either an acid or a base. libretexts.orglibretexts.org
Acidic Hydrolysis: This reaction is the reverse of esterification and is typically performed by heating the ester in water with a strong acid catalyst. The reaction is reversible and may not proceed to completion. libretexts.org
Basic Hydrolysis (Saponification): This method involves treating the ester with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup. masterorganicchemistry.com The base acts as a reactant, not just a catalyst, and the reaction goes to completion, forming a carboxylate salt. libretexts.org Subsequent acidification protonates the salt to yield the final carboxylic acid. This is often the preferred method due to its irreversibility and typically high yields. masterorganicchemistry.com For instance, a resistant Enterobacter cloacae strain has been shown to hydrolyze parabens (4-hydroxybenzoic acid esters) into 4-hydroxybenzoic acid. nih.gov
Synthesis of Furan-Benzoic Acid Conjugates
The synthesis of analogues where the furan and benzoic acid rings are connected by a linker, such as an amide or hydrazone group, utilizes different coupling strategies.
Amination-Based Coupling Strategies (e.g., Reaction with 4-Aminosalicylic Acid)
Amide bond formation is a robust method for creating furan-benzoic acid conjugates. This can be achieved by reacting an activated furan carboxylic acid derivative with an amino-substituted benzoic acid. A prime example is the reaction of furan-2-carbonyl chloride with 4-aminosalicylic acid.
This reaction is a nucleophilic acyl substitution where the amino group of 4-aminosalicylic acid attacks the electrophilic carbonyl carbon of furan-2-carbonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) (Et₃N), to neutralize the hydrochloric acid byproduct. nih.gov This strategy has been successfully used to synthesize N-(4-bromophenyl)furan-2-carboxamide from furan-2-carbonyl chloride and 4-bromoaniline (B143363) in excellent yields. nih.gov
Hydrazone and Thiosemicarbazide (B42300) Linkage Formation
Hydrazone linkages offer another versatile way to connect furan and benzoic acid scaffolds. Hydrazones are formed through the condensation reaction of a carbonyl compound (aldehyde or ketone) with a hydrazide. researchgate.netnih.gov
To form a furan-benzoic acid hydrazone, one could react a furan aldehyde (e.g., furfural or 5-nitrofurfural) with a benzoic acid hydrazide (e.g., 4-hydroxybenzoic acid hydrazide). nih.gov The reaction is typically straightforward, often carried out by stirring the reactants in a solvent like ethanol (B145695) at room temperature or with gentle heating. nih.gov The resulting azomethine (–NHN=CH–) group is a key feature of these compounds. nih.gov A well-known example of this linkage is nifuroxazide, which is 4-hydroxybenzoic acid[(5-nitro-2-furyl)methylene]-hydrazide. nih.gov
Similarly, thiosemicarbazide linkages can be formed by reacting a carbonyl compound with a thiosemicarbazide, or a thiosemicarbazide derivative of one moiety with a carbonyl-containing version of the other. nih.gov
Table 2: Examples of Hydrazone Synthesis Reactants
| Furan-Containing Reactant | Benzoic Acid-Containing Reactant | Resulting Linkage |
|---|---|---|
| 5-Nitrofurfural | 4-Hydroxybenzoic acid hydrazide | Hydrazone |
| Furfural | 4-Aminobenzoic acid hydrazide | Hydrazone |
| N-tert-butoxycarbonyl-4-formyl-L-phenylalanine methyl ester | Benzoic acid hydrazide | Hydrazone |
Table of Compounds
Mannich Reaction Applications
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine, leading to the formation of a β-amino carbonyl compound known as a Mannich base. quimicaorganica.orgnih.gov This reaction is a powerful tool for the C-C bond formation and the introduction of an aminoalkyl group onto a substrate. quimicaorganica.orgnih.gov
Electron-rich heterocyclic compounds like furan are suitable substrates for the Mannich reaction. quimicaorganica.orgnih.gov The reactivity of the furan ring towards electrophilic substitution, which is the core of the Mannich reaction, can be enhanced by the presence of activating groups on the ring. nih.gov Phenolic compounds, including derivatives of salicylic (B10762653) acid, have also been successfully employed as the active hydrogen component in Mannich reactions. nih.govresearchgate.net The reaction with phenolic substrates can exhibit regioselectivity, with the position of aminomethylation being influenced by the existing substituents on the aromatic ring. nih.govresearchgate.net
While a direct synthesis of this compound using the Mannich reaction is not extensively documented, the synthesis of related structures provides insight into its potential application. For instance, the Mannich reaction has been successfully applied to other hydroxybenzoic acid derivatives, such as vanillic acid. In one study, new Mannich bases of vanillic acid were synthesized by reacting it with various secondary amines and formaldehyde. rasayanjournal.co.in This demonstrates the feasibility of aminomethylating a phenolic acid ring system, a key step that could be envisioned in a multi-step synthesis of furan-substituted analogues.
A hypothetical route to a precursor for this compound could involve the Mannich reaction on a suitably protected 2-hydroxybenzoic acid derivative, followed by subsequent reactions to introduce the furan moiety. The general conditions for such a reaction would typically involve reacting the phenolic substrate with formaldehyde and a secondary amine in a suitable solvent.
Table 1: Examples of Mannich Reactions on Phenolic and Furan Compounds
| Substrate | Amine | Aldehyde | Product | Reference |
| Vanillic Acid | Diethylamine | Formaldehyde | 2-[(Diethylamino)methyl]vanillic acid | rasayanjournal.co.in |
| Vanillic Acid | N-Methylpiperazine | Formaldehyde | Mannich base derivative | rasayanjournal.co.in |
| Vanillic Acid | Pyrrolidine | Formaldehyde | 5-(Pyrrolidin-1-ylmethyl)vanillic acid | rasayanjournal.co.in |
| 2-Furan | Secondary Amine | Formaldehyde | Aminomethylated Furan | quimicaorganica.org |
| 4-Hydroxyacetophenone | Morpholine | Formaldehyde | Single or Double Mannich Base | nih.gov |
This table presents analogous reactions to illustrate the applicability of the Mannich reaction to relevant substrates.
Green Chemistry Approaches in Synthesis (e.g., Microwave-Assisted Synthesis)
Green chemistry principles are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and efficient processes. nih.gov A prominent green technique is microwave-assisted synthesis, which often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. rasayanjournal.co.inijprdjournal.com
The synthesis of furan-containing compounds has benefited from microwave irradiation. For example, the Diels-Alder reaction of furan with acetylenic dienophiles to produce substituted furans has been significantly enhanced by microwave heating, with reactions completing in minutes compared to days with conventional heating. mdpi.org
A plausible and efficient green approach for the synthesis of the core structure of this compound is the microwave-assisted Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an aryl or vinyl halide and an organoboron compound. nih.gov For the synthesis of the target molecule, this would involve coupling a halogenated 2-hydroxybenzoic acid derivative with a furan-2-boronic acid or vice versa.
Microwave-assisted Suzuki coupling reactions have been successfully carried out in aqueous media, further enhancing their green credentials by using an environmentally friendly solvent. nih.gov The use of microwave irradiation can dramatically shorten reaction times from hours to minutes and often allows for lower catalyst loadings. nih.govumich.edu
Table 2: Examples of Microwave-Assisted Synthesis of Biaryl and Heterocyclic Compounds
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time | Yield | Reference |
| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) | Ethanol/Water | 2 min | High | nih.gov |
| 4-Bromoacetophenone | Phenylboronic acid | Pd-Complex | Water | 2-5 min | High | umich.edu |
| 2-Iodophenol | Terminal Alkyne | Pd/Cu | Triethylamine | < 1 hr | 73-86% | nih.gov |
| 2,6-Dichlorobenzothiazole | Arylboronic acid | Palladium catalyst | Not specified | Not specified | High | capes.gov.br |
| Furan | Diethyl acetylenedicarboxylate | None | Toluene | 20 min | High | mdpi.org |
This table showcases the efficiency of microwave-assisted synthesis for reactions analogous to the formation of the target compound's backbone.
The development of synthetic methodologies for this compound and its analogues continues to evolve. The application of established reactions like the Mannich reaction and the adoption of green technologies such as microwave-assisted synthesis offer promising avenues for the efficient and sustainable production of these valuable chemical entities.
Derivatization and Structural Modification of 4 Furan 2 Yl 2 Hydroxybenzoic Acid Scaffold
Amide and Carboxamido Derivatives
The carboxylic acid and amino functionalities of the 4-(furan-2-yl)-2-hydroxybenzoic acid scaffold are prime sites for derivatization to form amides and carboxamides. The synthesis of these derivatives typically involves the activation of the carboxylic acid group of this compound, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base.
One specific example is the synthesis of 4-(Furan-2-carboxamido)-2-hydroxybenzoic acid . rasayanjournal.co.in In this case, the amino group of 4-amino-2-hydroxybenzoic acid is acylated using furan-2-carbonyl chloride. This demonstrates the feasibility of forming a stable amide linkage on a similar scaffold. The reverse reaction, where the carboxylic acid of this compound is converted to an amide, can be readily achieved by reacting it with various amines. For instance, reaction with aniline (B41778) would yield N-phenyl-4-(furan-2-yl)-2-hydroxybenzamide. The synthesis of a series of N-substituted benzamides has been reported from similar hydroxybenzoic acid precursors, indicating a well-established synthetic route. researchgate.net
These amide derivatives are of interest due to the diverse biological activities associated with the amide functional group and the furan (B31954) ring system. nih.gov The general synthetic approach allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.
Table 1: Examples of Amide and Carboxamido Derivatives
| Compound Name | Structure | Method of Synthesis | Key Findings |
|---|---|---|---|
| 4-(Furan-2-carboxamido)-2-hydroxybenzoic acid | Acylation of 4-amino-2-hydroxybenzoic acid with furan-2-carbonyl chloride. | Demonstrates the formation of a stable amide linkage. rasayanjournal.co.in | |
| N-Phenyl-4-(furan-2-yl)-2-hydroxybenzamide | Reaction of this compound with aniline using a coupling agent. | A representative example of N-aryl amide derivatives. |
Schiff Base and Hydrazone Derivatives
The derivatization of this compound into Schiff bases and hydrazones typically proceeds through an intermediate, 4-(furan-2-yl)-2-hydroxybenzohydrazide . This hydrazide is synthesized by the esterification of the parent benzoic acid, followed by reaction with hydrazine (B178648) hydrate. chemmethod.com The resulting hydrazide possesses a reactive amino group that can readily condense with various aldehydes and ketones to form the corresponding hydrazones (a class of Schiff bases).
For example, the reaction of 4-(furan-2-yl)-2-hydroxybenzohydrazide with furan-2-carbaldehyde yields N'-(furan-2-ylmethylene)-4-(furan-2-yl)-2-hydroxybenzohydrazide . The synthesis of a closely related compound, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, has been well-documented, involving the condensation of 2-hydroxybenzohydrazide (B147611) with furan-2-carbaldehyde. nih.govresearchgate.net This established methodology is directly applicable to the 4-(furan-2-yl) substituted analogue. The azomethine group (-C=N-) in these derivatives is crucial for their chemical properties and allows for further structural modifications. The biological relevance of hydrazones is well-established, with many compounds exhibiting a wide range of activities. researchgate.net
Table 2: Synthesis of Hydrazone Derivatives
| Compound Name | Structure | Reactants | Key Findings |
|---|---|---|---|
| 4-(Furan-2-yl)-2-hydroxybenzohydrazide | This compound ethyl ester and Hydrazine hydrate | Key intermediate for hydrazone synthesis. chemmethod.com | |
| N'-(Furan-2-ylmethylene)-4-(furan-2-yl)-2-hydroxybenzohydrazide | 4-(Furan-2-yl)-2-hydroxybenzohydrazide and Furan-2-carbaldehyde | Formation of a furan-containing hydrazone. nih.gov |
Oxadiazole-Based Analogues
The 1,3,4-oxadiazole (B1194373) ring is a common structural motif in many pharmacologically active compounds. researchgate.net The synthesis of 1,3,4-oxadiazole analogues from this compound typically involves the conversion of the carboxylic acid to its corresponding hydrazide, as described in the previous section. This hydrazide then serves as a key precursor for the construction of the oxadiazole ring.
A common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the dehydrative cyclization of a 1,2-diacylhydrazine intermediate. nih.gov For instance, the reaction of 4-(furan-2-yl)-2-hydroxybenzohydrazide with an aromatic acid chloride would yield an N,N'-diacylhydrazine, which can then be cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Alternatively, the hydrazide can be reacted with carbon disulfide in the presence of a base to form a 1,3,4-oxadiazole-2-thiol (B52307) derivative. nih.gov A more direct, one-pot synthesis can also be achieved by reacting the hydrazide with an orthoester. mdpi.com
Table 3: Oxadiazole-Based Analogues
| Compound Name | Structure | Synthetic Route | Key Features |
|---|---|---|---|
| 2-(4-(Furan-2-yl)-2-hydroxyphenyl)-5-phenyl-1,3,4-oxadiazole | Cyclization of N'-benzoyl-4-(furan-2-yl)-2-hydroxybenzohydrazide. | An example of a diaryl-substituted oxadiazole. nih.gov | |
| 2-(4-(Furan-2-yl)-2-hydroxyphenyl)-5-methyl-1,3,4-oxadiazole | Reaction of the hydrazide with acetic anhydride (B1165640) followed by cyclization. | An example of an alkyl-aryl substituted oxadiazole. organic-chemistry.org |
Thiazolidinedione and Rhodanine (B49660) Conjugates
Thiazolidinedione and rhodanine moieties are important pharmacophores that can be conjugated to the this compound scaffold, typically through a Knoevenagel condensation. researchgate.netresearchgate.net This reaction involves the condensation of an active methylene (B1212753) compound (thiazolidinedione or rhodanine) with an aldehyde.
To achieve this, the this compound needs to be first converted to its corresponding aldehyde derivative, 4-(5-formylfuran-2-yl)-2-hydroxybenzoic acid . scbt.combiosynth.com The synthesis of this aldehyde can be achieved through various methods, including the Suzuki-Miyaura cross-coupling of a halogenated 2-hydroxybenzoic acid with 5-formyl-2-furanylboronic acid.
Once the aldehyde is obtained, it can undergo a Knoevenagel condensation with rhodanine (2-thioxo-4-thiazolidinone) or thiazolidine-2,4-dione in the presence of a base like piperidine (B6355638) or triethylamine (B128534) to yield the corresponding 5-ylidene derivatives. nih.govnanobioletters.comresearchgate.net These reactions are generally efficient and provide a straightforward route to these conjugated systems. The resulting compounds possess an exocyclic double bond that links the furan ring to the thiazolidinone core.
Table 4: Thiazolidinedione and Rhodanine Conjugates
| Compound Name | Structure | Key Reaction | Starting Aldehyde |
|---|---|---|---|
| 4-(5-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acid | Knoevenagel Condensation | 4-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid |
Metal Complexes as Derivatives
The this compound scaffold and its derivatives, particularly Schiff bases and hydrazones, possess excellent chelating properties due to the presence of multiple donor atoms (oxygen and nitrogen). These compounds can form stable complexes with a variety of transition metals. rasayanjournal.co.inorientjchem.org
The synthesis of these metal complexes is generally straightforward, involving the reaction of the ligand (e.g., a Schiff base derived from 4-(furan-2-yl)-2-hydroxybenzohydrazide) with a metal salt (e.g., acetates or chlorides of Cu(II), Ni(II), Co(II), Zn(II)) in a suitable solvent like ethanol (B145695) or methanol. nih.gov The reaction mixture is often refluxed to ensure complete complexation.
The resulting metal complexes exhibit diverse coordination geometries, which can be influenced by the nature of the metal ion, the ligand, and the reaction conditions. orientjchem.org For instance, Schiff base ligands derived from 2-hydroxybenzohydrazide have been shown to coordinate to metal ions in a bidentate fashion through the azomethine nitrogen and the deprotonated enolic oxygen. nih.govresearchgate.net The phenolic hydroxyl group and the furan oxygen can also participate in coordination, leading to different structural possibilities. The study of these metal complexes is an active area of research due to their interesting structural features and potential applications in various fields.
Table 5: Metal Complexes of this compound Derivatives
| Complex | Ligand | Metal Ion | Proposed Geometry |
|---|---|---|---|
| [Cu(L)₂(H₂O)₂] | 4-(Furan-2-yl)-2-hydroxybenzoate | Cu(II) | Octahedral |
| [Ni(L')₂] | N'-(Furan-2-ylmethylene)-4-(furan-2-yl)-2-hydroxybenzohydrazone | Ni(II) | Square Planar |
Advanced Spectroscopic and Structural Characterization of 4 Furan 2 Yl 2 Hydroxybenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of 4-(Furan-2-YL)-2-hydroxybenzoic acid would exhibit signals corresponding to both the substituted benzoic acid and the furan (B31954) rings.
¹H NMR Spectroscopic Analysis
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzene (B151609) and furan rings, as well as for the hydroxyl and carboxylic acid protons. Based on data for 4-hydroxybenzoic acid and furan derivatives, the following table outlines the anticipated chemical shifts.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | The chemical shift is highly dependent on solvent and concentration. |
| Phenolic Hydroxyl (-OH) | 9.0 - 10.0 | Singlet (broad) | The position can vary with solvent and temperature. |
| Benzoic Acid H-6 | 7.8 - 8.0 | Doublet | Coupled to H-5. |
| Benzoic Acid H-5 | 7.0 - 7.2 | Doublet of doublets | Coupled to H-6 and H-3. |
| Benzoic Acid H-3 | 6.8 - 7.0 | Doublet | Coupled to H-5. |
| Furan H-5' | 7.5 - 7.7 | Multiplet | |
| Furan H-3' | 6.6 - 6.8 | Multiplet | |
| Furan H-4' | 6.4 - 6.6 | Multiplet |
This table is predictive and based on analogous compounds. Actual experimental values may vary.
¹³C NMR Spectroscopic Analysis
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are presented below, derived from known data for 4-hydroxybenzoic acid and furan.
| Carbon | Expected Chemical Shift (ppm) | Notes |
| Carboxylic Acid (C=O) | 165 - 175 | |
| Benzoic Acid C-1 | 120 - 125 | |
| Benzoic Acid C-2 | 160 - 165 | Attached to -OH group. |
| Benzoic Acid C-3 | 115 - 120 | |
| Benzoic Acid C-4 | 135 - 140 | Attached to the furan ring. |
| Benzoic Acid C-5 | 130 - 135 | |
| Benzoic Acid C-6 | 115 - 120 | |
| Furan C-2' | 150 - 155 | Attached to the benzoic acid ring. |
| Furan C-5' | 140 - 145 | |
| Furan C-3' | 110 - 115 | |
| Furan C-4' | 110 - 115 |
This table is predictive and based on analogous compounds. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule.
Vibrational Mode Assignments and Functional Group Analysis
The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the O-H, C=O, C-O, and aromatic C-H and C=C stretching and bending vibrations. Analysis of related compounds such as 4-hydroxybenzoic acid suggests the following key vibrational modes. researchgate.netrsc.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad |
| O-H (Phenolic) | Stretching | 3200 - 3600 | Broad |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |
| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 | Strong |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong |
| C-O (Carboxylic Acid/Phenol) | Stretching | 1200 - 1350 | Strong |
| C-H (Aromatic) | Out-of-plane Bending | 750 - 900 | Strong |
This table is predictive and based on analogous compounds like 4-hydroxybenzoic acid. researchgate.netrsc.org Actual experimental values may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.
Electronic Transition Studies
The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* transitions within the aromatic and furan rings. The conjugation between the furan and benzoic acid moieties is likely to result in a red shift (shift to longer wavelengths) of the absorption maxima compared to the individual components. Studies on furan-benzoic acid derivatives suggest the presence of multiple absorption bands. researchgate.net For instance, a study on 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid showed electronic transitions around 270 nm, 316 nm, and 324 nm. researchgate.net It is plausible that this compound would exhibit a similar absorption profile.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, a combination of ionization techniques would be employed to gather comprehensive data.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₁H₈O₄), the theoretical monoisotopic mass is 204.0423 g/mol . epa.gov
An HRMS analysis, likely using electrospray ionization (ESI) in negative ion mode to deprotonate the carboxylic acid and phenolic hydroxyl groups, would be expected to yield an [M-H]⁻ ion with a measured m/z value extremely close to the calculated value for C₁₁H₇O₄⁻. The precision of HRMS, typically within a few parts per million (ppm), allows for the confident differentiation from other potential elemental compositions with the same nominal mass.
For instance, in the analysis of related hydroxybenzoic acids, HPLC-ESI-MS/MS methods have been effectively used. vu.edu.au A characteristic fragmentation pattern for hydroxybenzoic acids involves the loss of CO₂ (44 Da) from the carboxyl group, and for this compound, subsequent fragmentation of the furan ring or other parts of the molecule would provide further structural confirmation.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Monoisotopic Mass ( g/mol ) |
| [M] | C₁₁H₈O₄ | 204.0423 |
| [M-H]⁻ | C₁₁H₇O₄⁻ | 203.0344 |
| [M+H]⁺ | C₁₁H₉O₄⁺ | 205.0501 |
| [M+Na]⁺ | C₁₁H₈O₄Na⁺ | 227.0320 |
This table is generated based on the known molecular formula and does not represent experimental data.
X-ray Diffraction (XRD) Analysis
X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing insights into bond lengths, bond angles, and intermolecular interactions.
Obtaining a suitable single crystal of this compound would be the first critical step for this analysis. Once a crystal of sufficient quality is grown, single-crystal X-ray diffraction (SC-XRD) would be used to determine its crystal structure. The resulting data would provide the exact coordinates of each atom in the unit cell, allowing for the precise measurement of all bond lengths and angles.
For example, the crystal structure of a related derivative, N′-[(E)-Furan-2-ylmethylidene]-4-hydroxybenzohydrazide, was determined using SC-XRD. researchgate.net The study revealed an orthorhombic crystal system with the space group Pna2₁. researchgate.net It is anticipated that this compound would also crystallize in a common space group, and the analysis would reveal the planarity of the furan and benzoic acid rings and the dihedral angle between them.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z (molecules per unit cell) | Typically 2, 4, or 8 |
| Calculated Density | g/cm³ |
| R-factor | < 0.05 for a well-refined structure |
This table presents expected parameters and is for illustrative purposes only.
The crystal packing of this compound is expected to be dominated by a network of hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely forming dimers with neighboring molecules through O-H···O interactions. The hydroxyl group on the benzoic acid ring can also participate in hydrogen bonding, as can the oxygen atom of the furan ring, acting as a hydrogen bond acceptor.
In the crystal structure of N′-[(E)-Furan-2-ylmethylidene]-4-hydroxybenzohydrazide, strong N—H···O and O—H···N hydrogen bonds, along with weaker C—H···O interactions, create a three-dimensional supramolecular network. researchgate.net A similar intricate network of intermolecular interactions would be expected for this compound, dictating its crystal packing and physical properties. π-π stacking interactions between the aromatic furan and benzene rings may also play a role in stabilizing the crystal lattice.
Elemental Analysis for Stoichiometric Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₁₁H₈O₄), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of carbon, hydrogen, and oxygen.
Table 3: Theoretical Elemental Composition of this compound
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 64.71 |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.95 |
| Oxygen (O) | 15.999 | 4 | 63.996 | 31.34 |
| Total | 204.181 | 100.00 |
Experimental data from an elemental analyzer would be compared to these theoretical values. A close agreement (typically within ±0.4%) would provide strong evidence for the purity and the proposed molecular formula of the synthesized compound. This technique is often used in conjunction with mass spectrometry to provide orthogonal confirmation of the compound's identity.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. An XPS analysis of this compound would provide detailed information about the carbon and oxygen environments.
The C 1s spectrum would be complex, with distinct peaks corresponding to the different types of carbon atoms: C-C/C-H in the aromatic rings, C-O in the furan and hydroxyl groups, and the carboxyl carbon (O=C-O). Deconvolution of the C 1s spectrum would allow for the quantification of these different chemical states.
Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)
Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition profile of chemical compounds. While specific TGA data for this compound is not extensively available in public literature, its thermal behavior can be inferred by examining its constituent chemical moieties: a salicylic (B10762653) acid core and a furan-2-yl substituent. The thermal decomposition of salicylic acid (2-hydroxybenzoic acid) and furan derivatives like 2-furoic acid have been studied, providing a basis for understanding the thermal properties of the target molecule.
Detailed Research Findings
The thermal decomposition of salicylic acid has been shown to occur in a single, distinct step. This process involves the decarboxylation of the carboxylic acid group, followed by the decomposition of the resulting phenol (B47542). Studies have indicated that the onset of mass loss for salicylic acid begins at approximately 175.2°C, with the peak decomposition temperature observed around 200.8°C. The total mass loss in this single step is nearly complete, with a residual mass of only about 1.78%.
On the other hand, the furan moiety's thermal stability can be understood by looking at related compounds such as 2-furoic acid. Research has demonstrated that 2-furoic acid undergoes decarboxylation to form furan, with this process being initiated at temperatures in the range of 140-160°C. This suggests that the furan ring itself is relatively stable, but the carboxylic acid group attached to it is susceptible to thermal cleavage.
The following table provides a hypothetical TGA data profile for this compound based on the analysis of its structural components.
Hypothetical TGA Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Decomposition Step | Probable Evolved Fragments |
| 150 - 220 | ~22% | Initial Decarboxylation | CO₂ |
| 220 - 400 | ~78% | Decomposition of Aromatic Core | Furan, Phenol derivatives, CO, H₂O |
Interactive Data Table: Comparative Thermal Decomposition Data
To provide a clearer context, the following interactive table compares the known thermal decomposition data of salicylic acid and 2-furoic acid.
| Compound | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Primary Decomposition Product |
| Salicylic Acid | 175.2 | 200.8 | Phenol, CO₂ |
| 2-Furoic Acid | 140-160 | - | Furan, CO₂ |
This comparative data underscores the expected complex thermal behavior of this compound, which integrates the characteristics of both parent structures. Further experimental TGA studies on the title compound and its derivatives are necessary to validate these predictions and fully elucidate their thermal decomposition mechanisms.
Theoretical and Computational Chemistry of 4 Furan 2 Yl 2 Hydroxybenzoic Acid
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) serves as a cornerstone for the computational investigation of 4-(Furan-2-YL)-2-hydroxybenzoic acid. This quantum mechanical modeling method is instrumental in predicting the molecule's properties by calculating its electronic structure.
Geometry Optimization and Conformational Analysis
The initial step in the theoretical study of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state on the potential energy surface. For this, methods like B3LYP with a 6-31G(d,p) basis set are commonly employed. researchgate.netscispace.com
Table 1: Predicted Optimized Geometrical Parameters of this compound
| Parameter | Predicted Value (Å/°) | Description |
| C-C (phenyl) | ~1.39 - 1.41 Å | Aromatic carbon-carbon bond lengths in the benzoic acid ring. |
| C-O (hydroxyl) | ~1.36 Å | Bond length of the phenolic hydroxyl group. |
| C=O (carbonyl) | ~1.23 Å | Double bond length of the carboxylic acid's carbonyl group. |
| C-O (carboxyl) | ~1.35 Å | Single bond length of the carboxylic acid's hydroxyl group. |
| C-C (inter-ring) | ~1.48 Å | Bond length connecting the furan (B31954) and phenyl rings. |
| Dihedral Angle | Variable | The angle defining the twist between the furan and phenyl rings. |
Note: The values presented are typical and would be precisely determined through DFT calculations.
Vibrational Frequency Calculations
Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra. These calculations are based on the second derivative of the energy with respect to the atomic coordinates. The predicted frequencies are often scaled to better match experimental data. researchgate.net
The vibrational spectrum of this compound is characterized by the distinct modes of its functional groups. The O-H stretching of the intramolecularly hydrogen-bonded hydroxyl group is expected to appear as a broad band at a lower wavenumber than a free hydroxyl group. The C=O stretching of the carboxylic acid will be a prominent feature. The furan ring will also contribute its characteristic C-H and ring stretching vibrations.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
| O-H Stretch (Carboxylic Acid) | 3200-2500 (broad) | -COOH |
| O-H Stretch (Phenolic) | ~3200 (broad, hydrogen-bonded) | -OH |
| C-H Stretch (Aromatic) | 3100-3000 | Phenyl and Furan Rings |
| C=O Stretch (Carbonyl) | 1680-1650 | -COOH |
| C-C Stretch (Aromatic) | 1600-1450 | Phenyl and Furan Rings |
| C-O Stretch | 1320-1210 | Carboxylic Acid and Phenol (B47542) |
Note: These are expected ranges and the precise values are obtained from DFT calculations.
Molecular Electronic Structure Elucidation (TD-DFT, HOMO-LUMO Analysis)
The electronic properties of this compound are investigated through analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests higher reactivity.
The HOMO is typically localized on the more electron-rich parts of the molecule, which in this case would be the furan ring and the hydroxyl-substituted phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the electron-deficient regions, such as the carboxylic acid group, which is the likely site for nucleophilic attack. Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) based on transitions between these orbitals. scispace.com
Table 3: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Description | Significance |
| HOMO Energy | Relatively high | Indicates good electron-donating ability. |
| LUMO Energy | Relatively low | Indicates good electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Moderate | Reflects the chemical reactivity and stability of the molecule. irjweb.com |
| HOMO Distribution | Concentrated on the furan and phenyl rings. | Represents the region susceptible to electrophilic attack. |
| LUMO Distribution | Concentrated on the carboxylic acid and phenyl ring. | Represents the region susceptible to nucleophilic attack. |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within the molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. nih.gov
For this compound, the MEP surface would show negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the carbonyl, hydroxyl, and furan groups, indicating these are regions susceptible to electrophilic attack. Positive potential (colored blue) would be located around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the phenolic proton, highlighting them as sites for nucleophilic interaction. nih.gov
Ionization and Acidity Studies
Computational methods can predict the acidity of this compound by calculating the change in Gibbs free energy upon deprotonation. The acidity of the carboxylic acid is enhanced by the presence of the ortho-hydroxyl group due to the stabilization of the resulting carboxylate anion through intramolecular hydrogen bonding. echemi.comquora.com This is a well-known phenomenon observed in salicylic (B10762653) acid (2-hydroxybenzoic acid). quora.com The electron-donating nature of the furan ring at the para position might slightly decrease the acidity compared to salicylic acid, but the ortho-hydroxyl group's stabilizing effect is expected to be dominant.
The ionization potential (approximated by the negative of the HOMO energy) and electron affinity (approximated by the negative of the LUMO energy) can also be calculated, providing further insights into the molecule's redox properties. researchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. This method is crucial for understanding potential biological activity. While no specific experimental studies of this compound docking are publicly available, a hypothetical docking study can be described.
For instance, given the structural similarities to known inhibitors, a potential target could be an enzyme like a sirtuin (e.g., SIRT5), where other 2-hydroxybenzoic acid derivatives have shown inhibitory activity. nih.gov In a docking simulation, the this compound molecule would be placed in the active site of the protein, and various conformations and orientations would be sampled. A scoring function would then estimate the binding affinity for each pose.
The results would likely show that the carboxylate group forms key hydrogen bonds and electrostatic interactions with positively charged or polar residues in the active site, such as arginine or lysine. The hydroxyl group would also be predicted to form a hydrogen bond with nearby amino acid residues. The furan and phenyl rings would likely engage in hydrophobic or π-stacking interactions within the binding pocket.
Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Target
| Parameter | Predicted Outcome | Implication |
| Binding Affinity (Score) | Favorable (negative value) | Suggests stable binding to the active site. |
| Key Interactions | Hydrogen bonds from -COOH and -OH groups. | Anchors the molecule within the binding pocket. |
| Hydrophobic/π-stacking from furan and phenyl rings. | Contributes to binding specificity and affinity. | |
| Predicted Pose | The molecule fits snugly into the binding cavity. | Indicates good shape complementarity with the target. |
This theoretical framework underscores the utility of computational chemistry in characterizing and predicting the behavior of this compound at a molecular level.
Ligand-Protein Interaction Profiling
Computational docking studies are instrumental in elucidating the binding modes of this compound with various protein targets. These studies can predict the specific amino acid residues within a protein's active site that are crucial for forming stable interactions with the ligand. For instance, in studies of similar compounds, hydrogen bonds and van der Waals forces were identified as significant contributors to the binding affinity with proteins like human serum albumin (HSA). nih.gov The furan and hydroxyl groups of the compound are likely to be key players in forming these interactions.
Derivatives of 2-hydroxybenzoic acid have been shown to interact with the active site of enzymes like SIRT5, where residues such as Arg105 and Tyr102 are critical for binding. nih.gov Specifically, a salt bridge with Arg105 and hydrogen bonds with other residues like Val221 and Gly224 were found to be advantageous for the activity of these compounds. nih.gov Such detailed interaction profiling is essential for understanding the compound's mechanism of action and for guiding the design of more potent and selective derivatives.
Binding Affinity Predictions
Predicting the binding affinity, often expressed as the binding energy (in kcal/mol) or inhibition constant (Ki), is a key outcome of computational studies. For derivatives of furan and benzoic acid, molecular docking simulations have been used to estimate these values against various enzymes. For example, in studies on furan-1,3,4-oxadiazole derivatives as inhibitors of human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1), binding affinities were calculated to be as strong as -11.50 kcal/mol and -13.30 kcal/mol, respectively. nih.gov These predictions are often corroborated using methods like MM-GBSA and MM-PBSA to refine the binding energy calculations. nih.gov
The following table provides a hypothetical representation of predicted binding affinities for this compound against a panel of enzymes, based on computational predictions for structurally related compounds.
| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| Cyclooxygenase-2 (COX-2) | -9.8 | 0.25 |
| Carbonic Anhydrase I (hCA I) | -7.5 | 5.6 |
| Human Tyrosinase (hTYR) | -10.2 | 0.12 |
| SIRT5 | -8.1 | 2.3 |
This table is for illustrative purposes and the values are hypothetical, based on findings for similar compounds.
Molecular Dynamics (MD) Simulations
MD simulations offer a dynamic view of the ligand-protein complex, providing insights into its stability and conformational changes over time. youtube.com These simulations are crucial for validating the static poses obtained from molecular docking.
Dynamics of Enzyme-Inhibitor Complexes
MD simulations of enzyme-inhibitor complexes involving furan-containing compounds have been performed to assess their stability. nih.govresearchgate.net Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed. A stable complex is typically indicated by low and converging RMSD values for the protein and ligand over the simulation period, often around 1.5 Å to 3.5 Å. nih.gov RMSF analysis helps to identify the flexibility of individual amino acid residues in the protein's active site upon ligand binding. nih.gov For instance, stable interactions, including hydrogen bonds and hydrophobic interactions with key residues, can be monitored throughout the simulation to confirm the prolonged and effective inhibition of the enzyme. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov
Correlation of Structural Descriptors with Biological Activity
In QSAR studies of furan and benzoic acid derivatives, various molecular descriptors are calculated and correlated with their observed biological activities, such as inhibitory concentrations (IC50). nih.govresearchgate.net These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., spatial conformations). nih.govnih.gov For furan-based inhibitors, pharmacophore models have been developed that identify key structural features necessary for high affinity, such as hydrogen bond acceptors and donors, and aromatic rings. nih.gov The resulting QSAR models, often developed using techniques like multiple linear regression (MLR) or machine learning algorithms, can then be used to predict the activity of new, unsynthesized compounds. researchgate.netchemrxiv.org
Quantum Chemical Parameter Derivations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to derive a range of electronic and structural parameters for this compound. ekb.egresearchgate.net These parameters help in understanding the molecule's intrinsic properties and reactivity.
Key parameters derived from quantum chemical calculations include:
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's electronic properties and reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's stability. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density distribution around the molecule, identifying electron-rich (negative potential) and electron-deficient (positive potential) regions. researchgate.net This is valuable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.
Optimized Geometrical Parameters: DFT calculations can provide highly accurate predictions of bond lengths and bond angles, which can be compared with experimental data if available. researchgate.netresearchgate.net
Thermodynamic Properties: Parameters such as enthalpy, entropy, and Gibbs free energy can be calculated to understand the molecule's stability and reaction thermodynamics. researchgate.net
The following table presents a hypothetical summary of quantum chemical parameters for this compound, based on typical values for similar organic molecules.
| Parameter | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
| Total Energy | -725 Hartree |
This table is for illustrative purposes and the values are hypothetical.
Chemical Reactivity and Coordination Chemistry of 4 Furan 2 Yl 2 Hydroxybenzoic Acid Derivatives
Ligand Design and Synthesis for Metal
The design of ligands based on the 4-(Furan-2-YL)-2-hydroxybenzoic acid framework is predicated on the strategic combination of a salicylic (B10762653) acid unit and a furan (B31954) heterocycle. This arrangement provides multiple potential coordination sites for metal ions, including the carboxylic acid group, the phenolic hydroxyl group, and the oxygen atom of the furan ring. The interplay of these functional groups can lead to the formation of stable chelate rings with metal centers, a desirable feature in the design of robust coordination compounds.
While specific research on the synthesis of metal complexes with this compound as the ligand is not extensively documented in publicly available literature, the synthesis of closely related furan-containing ligands and their subsequent coordination to metal ions provides a strong precedent and a methodological blueprint.
For instance, the synthesis of related Schiff base ligands, such as those derived from the condensation of a furan-containing aldehyde or ketone with an appropriate amine, is a common strategy to create multidentate ligands. These Schiff bases often chelate to metal ions through the azomethine nitrogen and a deprotonated oxygen atom.
A general approach to the synthesis of metal complexes with ligands of this type involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The choice of solvent is crucial and can influence the final structure of the complex. Solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures, are often employed to promote the formation of crystalline metal-organic frameworks (MOFs). rsc.orgfigshare.com
The synthesis of copper-based coordination polymers from furan-2,5-dicarboxylic acid (Cu-FDC) has been achieved via a solvothermal method. rsc.org This suggests that similar conditions could be applicable for the synthesis of metal complexes with this compound. The reaction typically involves combining the ligand and a metal salt, such as a metal acetate (B1210297) or nitrate, in a solvent like dimethylformamide (DMF) and heating the mixture. nih.gov
The table below summarizes the synthesis conditions for related metal-organic frameworks, which can serve as a starting point for the development of synthetic routes to complexes of this compound.
| Ligand | Metal Salt | Solvent | Method | Resulting Complex Type |
| p-Hydroxybenzoic acid | Co(OAc)₂·4H₂O | DMF | Solvothermal | Metal-Organic Framework |
| p-Hydroxybenzoic acid | Mn(OAc)₂·4H₂O | DMF | Solvothermal | Metal-Organic Framework |
| Furan-2,5-dicarboxylic acid | Copper(II) salts | Not specified | Solvothermal | Coordination Polymer |
The characterization of the resulting metal complexes would typically involve a suite of analytical techniques. Elemental analysis provides the empirical formula of the complex. Spectroscopic methods such as FT-IR are used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups upon complexation. UV-Vis spectroscopy provides information about the electronic transitions within the complex and can help to elucidate its geometry. X-ray crystallography is the definitive method for determining the precise three-dimensional structure of the complex in the solid state.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 4-(Furan-2-YL)-2-hydroxybenzoic acid, and how do reaction conditions impact yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between furan derivatives and substituted benzoic acids. For example, coupling 2-furoyl chloride with 2-hydroxybenzoic acid derivatives under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents (e.g., DCM or THF) at 0–25°C . Yield optimization requires precise control of stoichiometry, temperature, and reaction time. Chromatographic purification (e.g., silica gel column chromatography) is critical for isolating the product, as residual starting materials or byproducts (e.g., dimerized furans) may persist .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC : Effective for assessing purity (>95% threshold recommended for biological assays). Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% TFA) and UV detection at 254 nm .
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., furan protons at δ 6.3–7.5 ppm, hydroxybenzoic acid protons at δ 10–12 ppm). DEPT-135 distinguishes CH₂/CH₃ groups in derivatives .
- X-ray Crystallography : Resolves stereochemical ambiguities; requires single crystals grown via slow evaporation in ethanol/water mixtures .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Parameters : Use B3LYP/6-311++G(d,p) basis set to model frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate aqueous or DMSO environments. Compare computed IR spectra (e.g., C=O stretching at ~1700 cm⁻¹) with experimental FT-IR data to validate accuracy .
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition efficacy)?
- Methodological Answer :
- Dose-Response Curves : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to account for cell-specific variability .
- Structural Analogues : Compare inhibitory potency of derivatives (e.g., substitutions at the furan or hydroxybenzoic acid moieties) to identify critical functional groups. Use molecular docking (AutoDock Vina) to map binding interactions with target enzymes like SIRT6 .
Q. How do structural modifications enhance stability or biological activity?
- Methodological Answer :
- Furan Modifications : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the furan ring to improve metabolic stability. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
- Benzoic Acid Derivatives : Methylation of the hydroxyl group reduces acidity, enhancing membrane permeability (logP assays). Validate using Caco-2 cell monolayers for permeability screening .
Q. What in silico approaches model interactions with enzymes like SIRT6?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-enzyme binding over 100 ns trajectories (AMBER force field) to assess binding mode stability. Analyze RMSD/RMSF plots to identify flexible regions .
- Free Energy Calculations : Use MM-GBSA to estimate binding affinities. Correlate with experimental IC₅₀ values to refine QSAR models .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate experiments using MTT/XTT assays under identical conditions (e.g., 48-hour exposure, 10% FBS media). Include positive controls (e.g., doxorubicin) and normalize to cell viability baselines .
- Meta-Analysis : Aggregate published data (PRISMA guidelines) to identify confounding variables (e.g., cell line selection, solvent DMSO concentration). Use random-effects models to quantify heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
